2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine
Overview
Description
2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a 4-fluorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the pyridine ring . This process often requires specific catalysts and reaction conditions to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyridine ring are replaced with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring, leading to a variety of derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The fluorophenyl group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(4-Fluorophenyl)-3-(methyl)pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group on the pyridine ring.
2-(4-Fluorophenyl)-3-(trifluoromethyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-5-3-8(4-6-9)11-10(12(14,15)16)2-1-7-17-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSJZNENHKVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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